Creatinine-(methyl-13C)

Description

Fundamental Principles of Stable Isotope Tracing

Stable isotope tracing is a method used to measure the use of intracellular metabolic pathways. researchgate.net This is done by introducing a nutrient labeled with a stable isotope into a cellular system. The power of this method lies in its ability to resolve differential pathway utilization by enriching metabolites with heavy isotopes synthesized from the tracer nutrient. researchgate.net

Stable isotopes are non-radioactive forms of atoms. Due to their non-radioactive nature, they are safe for use in a wide range of studies, including those involving human subjects. creative-proteomics.com Commonly used stable isotopes in metabolic research include carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H). creative-proteomics.comcreative-proteomics.com These isotopes can be incorporated into molecules through metabolic pathways or chemical synthesis. creative-proteomics.com

Once introduced into a biological system, the labeled compounds mix with the naturally occurring, unlabeled compounds. As the organism metabolizes these compounds, the isotope label is incorporated into various metabolites. By using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can detect and quantify the labeled metabolites. creative-proteomics.comnih.gov This allows them to map out metabolic pathways and measure the rate of metabolic reactions, also known as metabolic fluxes. nih.gov

Rationale for Carbon-13 Labeling in Metabolic Investigations

Carbon is the backbone of most biological molecules, making carbon-13 (¹³C) an ideal tracer for studying metabolism. creative-proteomics.com By replacing the naturally more abundant carbon-12 (¹²C) with ¹³C in a substrate molecule, researchers can follow the journey of the carbon atoms through various metabolic pathways. creative-proteomics.comnih.gov

The use of ¹³C-labeled substrates, such as glucose or amino acids, allows for the detailed investigation of central carbon metabolism, including glycolysis, the citric acid cycle (TCA cycle), and the pentose (B10789219) phosphate (B84403) pathway. creative-proteomics.com The pattern of ¹³C incorporation into different metabolites provides a wealth of information about the relative activity of these pathways. nih.gov This approach, often referred to as ¹³C-Metabolic Flux Analysis (¹³C-MFA), has become a cornerstone of systems biology. creative-proteomics.commpg.de

Furthermore, the development of high-resolution mass spectrometry has significantly enhanced the capabilities of ¹³C labeling studies. nih.gov It allows for the precise determination of the mass isotopomer distribution in metabolites, which reflects the number and position of ¹³C atoms in the molecule. nih.gov This detailed information is crucial for accurately modeling metabolic fluxes and understanding the intricate regulation of metabolic networks. nih.gov

Scope and Significance of Creatinine-(methyl-13C) in Advanced Biochemical Research

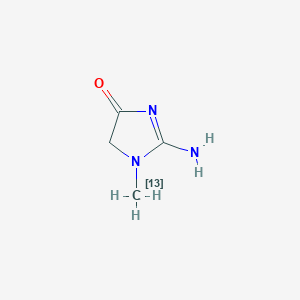

Creatinine (B1669602) is a breakdown product of creatine (B1669601) phosphate in muscle, and it is typically produced at a fairly constant rate by the body. mdpi.com Creatinine-(methyl-¹³C) is a stable isotope-labeled version of creatinine where the carbon atom of the methyl group is replaced with a ¹³C isotope. sigmaaldrich.comnih.gov This specific labeling makes it an invaluable tool for a variety of research applications.

One of the primary uses of Creatinine-(methyl-¹³C) is as an internal standard in quantitative mass spectrometry-based analyses. ubc.caisotope.com Because it is chemically identical to unlabeled creatinine but has a different mass, it can be added to a biological sample to accurately quantify the concentration of endogenous creatinine. mdpi.comubc.ca This is particularly important in clinical chemistry for assessing renal function. mdpi.comkuleuven.be

Beyond its role as an internal standard, Creatinine-(methyl-¹³C) is used in metabolic tracer studies to investigate creatine and creatinine metabolism. pubcompare.aiphysiology.org For instance, a study in 1991 used [Me-¹³C]creatinine to demonstrate that creatinine is not merely an end-metabolite but is further metabolized into other compounds in mammals. researchgate.net More recent research has utilized deuterated creatine (creatine-(methyl-d3)) to estimate skeletal muscle mass by measuring the whole-body creatine pool size. osti.gov These studies highlight the power of isotopic labeling in uncovering new aspects of metabolism. physiology.orgosti.gov

The application of Creatinine-(methyl-¹³C) and other isotopically labeled compounds in conjunction with advanced analytical techniques continues to expand our understanding of cellular metabolism in both health and disease. nih.govtandfonline.com

Physicochemical Properties of Creatinine-(methyl-13C)

| Property | Value |

| CAS Number | 1173022-95-1 sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | ¹³CC₃H₇N₃O sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 114.11 g/mol sigmaaldrich.comnih.gov |

| Isotopic Purity | 99 atom % ¹³C sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 255 °C (decomposes) sigmaaldrich.com |

| Form | Solid sigmaaldrich.com |

| Mass Shift | M+1 sigmaaldrich.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1173022-95-1 |

|---|---|

Molecular Formula |

C4H7N3O |

Molecular Weight |

114.11 g/mol |

IUPAC Name |

2-imino-1-(113C)methylimidazolidin-4-one |

InChI |

InChI=1S/C4H7N3O/c1-7-2-3(8)6-4(7)5/h2H2,1H3,(H2,5,6,8)/i1+1 |

InChI Key |

DDRJAANPRJIHGJ-OUBTZVSYSA-N |

SMILES |

CN1CC(=O)N=C1N |

Isomeric SMILES |

[13CH3]N1CC(=O)NC1=N |

Canonical SMILES |

CN1CC(=O)NC1=N |

Pictograms |

Irritant |

Origin of Product |

United States |

Methodological Aspects of Creatinine Methyl 13c Preparation for Research

Isotopic Labeling Strategies for Creatinine-(methyl-13C) Synthesis

The synthesis of Creatinine-(methyl-13C) involves the specific incorporation of a carbon-13 (¹³C) isotope at the methyl group position. This labeling provides a distinct mass shift (M+1) compared to the endogenous, unlabeled creatinine (B1669602), allowing for its differentiation and accurate measurement in isotope dilution mass spectrometry. sigmaaldrich.comsigmaaldrich.com

A common synthetic approach is based on the chemical reaction described by Abderhalden & Sickel. scispace.com This method involves the reaction of [¹³C,¹⁵N₂]Cyanamide with sarcosine (B1681465) ethyl ester hydrochloride. scispace.com While this specific example leads to a dually labeled creatinine, a similar principle is applied for methyl-¹³C labeling. The synthesis generally starts with a ¹³C-labeled precursor, such as ¹³C-methyl iodide or S-adenosyl methionine with a labeled methyl group, which is then reacted with a suitable creatinine precursor. nih.govwikipedia.org For instance, the methylation of guanidinoacetate using a ¹³C-methyl donor is a key step in the biosynthesis of creatine (B1669601), which can then be cyclized to form creatinine. nih.govwikipedia.org

Another synthetic strategy involves the condensation of [¹³C]cyanamide with sarcosine. nih.gov Although this method labels the guanidino carbon, it illustrates the principle of building the molecule from a ¹³C-labeled starting material. The specific synthesis of Creatinine-(methyl-¹³C) would adapt these principles to ensure the ¹³C label is exclusively on the N-methyl group. The choice of synthetic route is critical for achieving high isotopic purity and yield.

Characterization and Purity Assessment for Tracer Applications

For its use as an internal standard in tracer applications, the characterization and purity assessment of Creatinine-(methyl-13C) are of paramount importance. mdpi.com This ensures the accuracy and reliability of quantitative analyses. Key parameters that are rigorously evaluated include chemical purity, isotopic purity (or isotopic enrichment), and structural integrity.

Chemical Purity: The chemical purity of a Creatinine-(methyl-13C) standard is essential to avoid interference from other compounds. High-purity reference materials are developed and thoroughly characterized for their mass fraction content. researchgate.net Techniques like glass capillary column gas chromatography can be used to check for any impurities. scispace.com

Isotopic Purity: Isotopic purity refers to the percentage of the labeled compound that contains the ¹³C isotope at the desired position. Commercially available Creatinine-(methyl-13C) often has a stated isotopic purity of greater than 99 atom % ¹³C. sigmaaldrich.comsigmaaldrich.com This is a critical factor in quantitative mass spectrometry, as any presence of unlabeled creatinine (d₀-creatinine) in the labeled standard can affect the accuracy of the measurements. mdpi.com The isotopic purity is typically verified by mass spectrometry, comparing the ion signals of the labeled and any unlabeled species. mdpi.com

Structural Verification: The identity and structure of the synthesized Creatinine-(methyl-13C) are confirmed using various spectroscopic methods.

Mass Spectrometry (MS): Combined gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) is used to confirm the molecular weight of the compound, which should correspond to the expected mass shift due to the ¹³C label. sigmaaldrich.comscispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are powerful tools for structural elucidation. rsc.org In the ¹³C NMR spectrum of Creatinine-(methyl-13C), the signal corresponding to the methyl carbon will be significantly enhanced due to the high ¹³C enrichment. nih.govhmdb.ca ¹H NMR provides information on the proton environment and can confirm the position of the methyl group. rsc.org Two-dimensional NMR techniques like HSQC can further confirm the connectivity between the ¹³C-labeled methyl carbon and its attached protons. nih.govsci-hub.se

The table below summarizes the key analytical techniques used for the characterization of Creatinine-(methyl-13C).

| Analytical Technique | Purpose | Key Findings |

| Mass Spectrometry (MS) | Confirmation of molecular weight and assessment of isotopic purity. sigmaaldrich.comscispace.com | Verifies the M+1 mass shift and quantifies the percentage of the labeled compound. sigmaaldrich.commdpi.com |

| ¹H NMR Spectroscopy | Structural elucidation and confirmation of proton environments. rsc.org | Confirms the presence and chemical environment of the methyl group's protons. rsc.org |

| ¹³C NMR Spectroscopy | Structural confirmation and verification of isotopic labeling position. nih.govhmdb.ca | Shows a highly enhanced signal for the ¹³C-labeled methyl carbon. nih.gov |

| Gas Chromatography (GC) | Assessment of chemical purity. scispace.com | Separates the compound from potential impurities. scispace.com |

Strategies for Chemical Derivatization for Analytical Compatibility

For certain analytical methods, particularly gas chromatography (GC), creatinine and its labeled analogue require chemical derivatization to improve their volatility and thermal stability. nih.govnih.gov Derivatization modifies the functional groups of the molecule, making it more suitable for the analytical technique being employed. greyhoundchrom.com

Several derivatization reagents and methods have been explored for creatinine analysis:

Trimethylsilylation: This is one of the oldest methods, where reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to convert creatinine into its trimethylsilyl (B98337) (TMS) derivative. nih.govresearchgate.net This process typically targets the amine and keto groups. nih.gov However, studies have shown that BSTFA can facilitate the conversion of creatine to creatinine, which may lead to inaccurate measurements if creatine is present in the sample. mdpi.comresearchgate.net

Acylation: Reagents such as trifluoroacetic anhydride (B1165640) have been used for derivatization. nih.gov Another approach is acylation with acetic anhydride, which increases the volatility of creatinine for analysis by thermal desorption ESI-MS. acs.org

Pentafluorobenzyl Bromide (PFBBr): Derivatization with PFBBr has been shown to be effective for the specific measurement of creatinine, especially in urine. nih.govnih.gov This method allows for highly sensitive detection using electron-capture negative-ion chemical ionization (ECNICI) GC-MS. nih.gov

The choice of derivatization strategy depends on the analytical platform (GC-MS, LC-MS) and the specific requirements of the assay for sensitivity and specificity. For LC-MS based methods, derivatization is often not necessary, offering a more direct and simpler analytical approach. mdpi.com

The following table outlines common derivatization strategies for creatinine analysis.

| Derivatization Reagent | Analytical Method | Purpose |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | GC-MS | Increases volatility and thermal stability by forming TMS derivatives. nih.govnih.gov |

| Acetic Anhydride | Thermal Desorption-ESI-MS | Increases volatility through acylation. acs.org |

| Pentafluorobenzyl Bromide (PFBBr) | GC-MS | Enables highly sensitive detection via ECNICI. nih.gov |

| Trifluoroacetic Anhydride | GC-MS | Forms a trifluoroacetyl derivative for improved chromatographic properties. nih.gov |

Advanced Analytical Techniques Utilizing Creatinine Methyl 13c

Mass Spectrometry Methodologies

Mass spectrometry (MS) coupled with various separation techniques stands as a cornerstone for modern bioanalysis. The use of Creatinine-(methyl-13C) as an internal standard is central to achieving high accuracy and precision in these methods by compensating for sample loss during preparation and for matrix-induced variations during analysis. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Precise Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely adopted technique for the definitive quantification of small molecules in complex biological fluids like serum and urine. nih.govjournal-dtt.org In this methodology, Creatinine-(methyl-13C) is added at a known concentration to the biological sample at the beginning of the workflow. nih.gov A common and efficient sample preparation approach is a simple protein precipitation, often using methanol (B129727) or acetonitrile, followed by centrifugation. nih.gov

The resulting supernatant, containing both the endogenous creatinine (B1669602) and the Creatinine-(methyl-13C) internal standard, is injected into the LC system. Separation is typically achieved on a HILIC (Hydrophilic Interaction Liquid Chromatography) or reversed-phase column. nih.gov The column effluent is then directed into a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode. nih.gov Quantification is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored. nih.gov By calculating the peak area ratio of the analyte to the internal standard and plotting it against a calibration curve prepared in a similar manner, a highly precise and accurate concentration of creatinine in the original sample can be determined. mdpi.com

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Creatinine | 114.0 | 86.0 / 44.1 | nih.gov |

| Creatinine-(methyl-d3) (Analogous IS) | 117.0 | 89.0 | nih.gov |

| Creatinine-(methyl-13C) | 115.1 | 87.1 / 45.1 | Calculated |

Gas Chromatography-Mass Spectrometry (GC-MS) in Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for metabolite profiling, though it requires analytes to be volatile and thermally stable. mdpi.commdpi.com Creatinine, being a non-volatile compound, necessitates a chemical derivatization step prior to GC-MS analysis. researchgate.net This typically involves reacting the sample with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to create a volatile trimethylsilyl (B98337) (TMS) derivative. researchgate.net

In studies utilizing this method, Creatinine-(methyl-13C) can be used as an internal standard, undergoing the same derivatization reaction as the endogenous analyte. researchgate.net The derivatized sample is then injected into the gas chromatograph, where the different metabolites are separated based on their boiling points and interaction with the capillary column. mdpi.com The separated compounds are subsequently ionized and detected by the mass spectrometer. mdpi.com In broader metabolite profiling studies, the measured creatinine concentration is often used to normalize the levels of other urinary metabolites, correcting for variations in urine dilution between samples. mdpi.com The use of Creatinine-(methyl-13C) ensures that this normalization factor is determined with high accuracy.

Capillary Electrophoresis-Electrospray Ionization-Mass Spectrometry (CE-ESI-MS) for Enhanced Separations

Capillary electrophoresis-electrospray ionization-mass spectrometry (CE-ESI-MS) offers an alternative high-resolution separation mechanism based on the electrophoretic mobility of ions in an electric field. nih.govacs.org This technique is particularly well-suited for analyzing polar and charged metabolites like creatinine. researchgate.net A key advantage of using Creatinine-(methyl-13C) as an internal standard in CE-MS is that it has virtually identical electrophoretic mobility to unlabeled creatinine, ensuring the two compounds co-migrate during the separation. nih.govnih.gov

This co-migration is critical for correcting any fluctuations in the ESI process. acs.org Research has demonstrated the successful use of CE-ESI-MS for the rapid quantification of urinary creatinine. nih.gov By employing advanced injection techniques like multi-segment injection (MSI), the analysis time can be dramatically reduced from several minutes per sample to less than two minutes, enabling high-throughput analysis without sacrificing data quality. nih.gov

Isotope Dilution Mass Spectrometry (IDMS) as a Reference Measurement Procedure

Isotope Dilution Mass Spectrometry (IDMS) is recognized as a "definitive method" or primary reference measurement procedure in clinical chemistry due to its potential for very high accuracy and precision. nih.govscispace.com The principle of IDMS involves adding a known amount of an isotopically labeled standard, such as Creatinine-(methyl-13C), to a sample containing an unknown amount of the native analyte. scispace.com After allowing the sample and standard to equilibrate, the mixture is processed and the ratio of the native analyte to the isotopic standard is measured by a mass spectrometer (either GC-MS or LC-MS). nih.govuliege.be

Because the labeled standard and the native analyte are chemically identical, they behave the same way during all stages of sample preparation (e.g., extraction, derivatization) and analysis. researchgate.net Any analyte loss during these steps will affect the standard and the analyte equally, meaning their ratio remains constant. researchgate.net This allows for an exceptionally accurate calculation of the initial analyte concentration. nih.gov Consequently, IDMS methods using isotopic creatinine standards are employed by national metrology institutes, such as the National Institute of Standards and Technology (NIST), to certify the creatinine values in standard reference materials (SRMs). uliege.be These SRMs are then used by clinical laboratories and manufacturers to calibrate and validate routine assays. uliege.be

Comparative Analysis of Isotopic Versus Non-Isotopic Internal Standards

The choice of internal standard (IS) is critical to the accuracy of quantitative mass spectrometry. While structurally similar but non-isotopically labeled compounds can be used, stable isotope-labeled standards like Creatinine-(methyl-13C) are demonstrably superior. researchgate.netnih.gov The key advantage is the near-perfect co-elution of the isotopic IS with the native analyte in chromatography and co-migration in electrophoresis. nih.govresearchgate.net This ensures that both compounds experience the exact same matrix effects—signal suppression or enhancement caused by co-eluting components from the sample matrix—at the ion source. researchgate.net

In contrast, a non-isotopic IS, even if structurally similar, will have different retention times. If a matrix interferent elutes at the same time as the analyte but not the IS (or vice-versa), the IS will fail to compensate for the matrix effect, leading to inaccurate results. researchgate.net

One study using CE-MS found that a non-isotopic IS (1,5,5-trimethylhydantoin) for creatinine analysis resulted in a measurement bias of over 13%, whereas the use of Creatinine-(methyl-13C) provided accurate and precise results. nih.gov

Another LC-MS study showed that a non-isotopic internal standard led to an observed bias of over 16% due to a matrix interferent, a problem that was eliminated by using an isotopically labeled standard. researchgate.net

Furthermore, even among isotopic standards, ¹³C-labeled compounds are often preferred over deuterated (²H) ones. The larger relative mass difference and potential for different hydrogen bonding can sometimes cause deuterated standards to separate slightly from the native analyte during chromatography, an issue that is significantly less pronounced with ¹³C-labeled standards. researchgate.net

| Characteristic | Creatinine-(methyl-13C) (Isotopic) | Non-Isotopic Structural Analog | Reference |

|---|---|---|---|

| Chromatographic/Electrophoretic Behavior | Co-elutes/co-migrates with analyte | Separates from analyte | researchgate.netnih.govresearchgate.net |

| Compensation for Matrix Effects | Excellent, experiences identical ion suppression/enhancement | Poor, can lead to significant bias | researchgate.net |

| Reported Accuracy | High, bias <0.2% reported | Low, bias >13-16% reported | researchgate.netnih.gov |

| Status | Gold standard for reference methods | Used in some routine assays, but with known limitations | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Beyond mass spectrometry, Creatinine-(methyl-13C) is a valuable tracer for metabolic studies using Nuclear Magnetic Resonance (NMR) spectroscopy. ¹³C NMR is a powerful, non-invasive technique for investigating metabolic pathways in vitro and in vivo. nih.govfrontiersin.org While the natural abundance of ¹³C is only about 1.1%, introducing a substrate highly enriched with ¹³C, such as Creatinine-(methyl-13C), allows for the sensitive tracking of the labeled atom as it is metabolized. frontiersin.org

When Creatinine-(methyl-13C) is introduced into a biological system, the signal from the ¹³C-labeled methyl group can be specifically detected by NMR. nih.govresearchgate.net This enables researchers to follow the metabolic fate of creatinine, measure its turnover rates, and investigate its role in energy metabolism in various tissues, including the brain. nih.govresearchgate.netresearchgate.net The detection of the ¹³C label in different metabolites over time provides direct insight into metabolic fluxes and pathway activities, information that is often inaccessible with other methods. frontiersin.org

Carbon-13 NMR Spectroscopy for Direct Metabolic Observation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy, especially when coupled with the use of ¹³C-labeled compounds like Creatinine-(methyl-¹³C), is a premier method for investigating metabolic processes. nih.gov The low natural abundance of ¹³C (approximately 1.1%) means that introducing a ¹³C-enriched substrate significantly enhances the signal, allowing for clear and direct observation of its metabolic fate. nih.govfrontiersin.org This technique is non-invasive and can follow metabolic pathways in real-time within living cells or perfused organs. nih.govresearchgate.net

The fundamental principle involves administering the ¹³C-labeled substrate and subsequently detecting the ¹³C-labeled metabolites that are produced. nih.gov The position of the ¹³C label within the metabolite molecules provides detailed information about the specific metabolic pathways that were active. For instance, the methyl group of creatine (B1669601) is readily identifiable in NMR spectra, and by using Creatinine-(methyl-¹³C), researchers can track the metabolic processes involving this specific methyl group. nih.gov

One of the significant advantages of ¹³C NMR is the wide chemical shift range of carbon-13 nuclei, which is about 20 times greater than that of proton (¹H) NMR. frontiersin.orggre.ac.uk This leads to less signal overlap in the spectra, facilitating more straightforward identification and quantification of metabolites even in complex biological mixtures. frontiersin.org While ¹³C NMR is inherently less sensitive than ¹H NMR, the use of ¹³C-enriched substrates like Creatinine-(methyl-¹³C) effectively overcomes this limitation. nih.gov

Key Research Findings from ¹³C NMR Studies:

| Finding | Significance |

| Real-time metabolic flux analysis | Enables the non-invasive measurement of the rates of metabolic pathways in vivo. researchgate.net |

| Pathway elucidation | The specific labeling patterns in the resulting metabolites reveal the precise biochemical routes taken by the initial substrate. nih.gov |

| Enhanced metabolite identification | The large chemical shift dispersion of ¹³C reduces spectral overlap, allowing for more robust identification of compounds in complex mixtures. frontiersin.orggre.ac.uk |

Two-Dimensional (2D) NMR Correlation Experiments for Structural Elucidation of Labeled Metabolites

Two-dimensional (2D) NMR spectroscopy significantly enhances the ability to determine the chemical structure of metabolites. When used with ¹³C-labeled compounds such as Creatinine-(methyl-¹³C), these experiments provide powerful correlations between different nuclei within a molecule, which is crucial for unambiguous structural assignment. nih.govdiva-portal.org

Several 2D NMR techniques are particularly valuable. Heteronuclear Single Quantum Coherence (HSQC) experiments correlate the chemical shifts of directly bonded ¹H and ¹³C nuclei. diva-portal.orgfrontiersin.org This is highly effective for analyzing complex mixtures due to the wide chemical shift range of the ¹³C axis, which helps to resolve overlapping proton signals. frontiersin.org Another important technique is Heteronuclear Multiple-Bond Correlation (HMBC), which reveals correlations between protons and carbons that are separated by two or three bonds. diva-portal.org This information is critical for piecing together the carbon skeleton of a molecule.

For instance, in a study using [¹³C-methyl]methionine-labeled tumor models, 2D ¹H-¹³C HSQC spectra were used to identify various methylated metabolites. acs.org The spectra were calibrated using the known signal of the creatine methyl group (Cr CH₃). nih.gov The correlation between the proton and carbon of the labeled methyl group provides a distinct signature that can be tracked as it is incorporated into different molecules. acs.org

Furthermore, techniques like 2D ¹³C-¹³C constant-time (CT) TOCSY (Total Correlation Spectroscopy) can be used on uniformly ¹³C-labeled samples to reconstruct the carbon backbone topology of metabolites. nih.govfsu.edu This allows for the identification of both known and novel compounds within a complex biological sample. nih.gov

Common 2D NMR Experiments and Their Applications:

| Experiment | Information Provided | Application in Labeled Metabolite Analysis |

| ¹H-¹³C HSQC | Correlation between directly bonded protons and carbons. frontiersin.org | Identifies which protons are attached to which carbons, greatly aiding in the assignment of signals in complex spectra. diva-portal.orgacs.org |

| ¹H-¹³C HMBC | Correlation between protons and carbons over 2-3 bonds. diva-portal.org | Helps to connect different parts of a molecule, revealing its overall structure. frontiersin.org |

| ¹³C-¹³C TOCSY | Correlation between all carbons within a spin system. nih.gov | Elucidates the complete carbon framework of uniformly labeled metabolites. nih.govfsu.edu |

| COSY | Correlation between coupled protons. mit.edu | Identifies protons that are adjacent to each other in the molecular structure. frontiersin.org |

High-Resolution Magic-Angle-Spinning (HR-MAS) NMR for Intact Sample Analysis

High-Resolution Magic-Angle-Spinning (HR-MAS) NMR spectroscopy is a powerful technique that allows for the analysis of intact tissue samples, providing metabolic profiles with a resolution comparable to that of traditional solution-state NMR of extracts. springernature.comnih.gov This is achieved by rapidly spinning the sample at the "magic angle" (54.7°) relative to the magnetic field, which averages out line-broadening effects that are present in semi-solid samples. nist.govresearchgate.net

The use of ¹³C-labeled compounds like Creatinine-(methyl-¹³C) in conjunction with HR-MAS NMR is particularly advantageous. While most HR-MAS studies utilize ¹H NMR for sensitivity reasons, the incorporation of a ¹³C label can provide crucial information for metabolite identification and flux analysis directly within the tissue. nih.govnih.gov For example, HR-MAS NMR has been used to study the metabolic profiles of various tissues, including tumors, where altered creatine metabolism can be an important indicator. acs.orgnih.gov

In a study on tumor models labeled with L-[¹³C-methyl]methionine, HR-MAS NMR was performed on intact cell pellets and tumor samples. acs.org The samples were spun at 4 kHz, and 2D ¹H-¹³C HSQC spectra were acquired to identify the set of methyl acceptors. acs.org This approach allows for the investigation of the "global methylome" at the whole-cell scale without the need for extraction procedures that could alter the metabolic state of the sample. acs.org

HR-MAS NMR is not limited to ¹H and ¹³C detection; ³¹P HR-MAS NMR is also a valuable tool for analyzing tissue specimens, particularly for studying energy and phospholipid metabolism. nih.gov The ability to obtain high-resolution spectra from intact tissues makes HR-MAS a vital tool for metabolomics, allowing for direct correlation of metabolic data with histopathological findings. springernature.comnih.gov

Advantages of HR-MAS NMR for Intact Sample Analysis:

| Advantage | Description |

| Non-destructive analysis | Preserves the integrity of the tissue, allowing for subsequent analysis like histopathology. nih.gov |

| High spectral resolution | Achieves resolution comparable to solution-state NMR by spinning the sample at the magic angle. springernature.comnist.gov |

| Direct observation of metabolism | Enables the study of metabolites in their native cellular environment, avoiding artifacts from extraction processes. acs.orgnih.gov |

| Multinuclear capabilities | Can be used to detect various nuclei, including ¹H, ¹³C, and ³¹P, providing a comprehensive metabolic picture. springernature.comnih.gov |

Investigative Applications of Creatinine Methyl 13c in Metabolic Biochemistry

Elucidation of Creatine (B1669601) and Creatinine (B1669602) Metabolic Pathways

The use of isotopically labeled molecules is fundamental to tracing the metabolic fate of compounds in vivo. Creatinine-(methyl-13C), with its labeled methyl group, allows for the precise tracking of this molecule and its derivatives through various biochemical transformations.

Tracing Creatine Biosynthesis and its Conversion to Creatinine

The biosynthesis of creatine is a two-step process primarily occurring in the kidneys and liver. It begins with the formation of guanidinoacetate from the amino acids arginine and glycine, followed by the methylation of guanidinoacetate to form creatine. The methyl group for this reaction is supplied by S-adenosylmethionine (SAM).

While Creatinine-(methyl-13C) is instrumental in tracking the fate of creatinine itself, it is not the conventional tracer for elucidating the de novo biosynthesis of creatine. The irreversible nature of the non-enzymatic conversion of creatine to creatinine in muscle tissue means that creatinine is a metabolic endpoint, not a precursor for creatine synthesis. nih.gov To trace the biosynthesis of creatine, researchers typically employ isotopically labeled precursors such as [¹³C]-arginine or [¹³C]-glycine. By monitoring the incorporation of the labeled atoms from these precursors into creatine, the synthetic pathway can be effectively mapped out.

Identification of Creatinine Degradation Products (e.g., Creatol, Methylhydantoins)

Contrary to the long-held belief that creatinine is a metabolically inert end-product, research has demonstrated that it can be a precursor for other metabolites. A pivotal study directly proved this by administering [Me-¹³C]creatinine to a uremic rat and analyzing its urine. researchgate.netrsc.org This investigation led to the successful isolation and identification of the corresponding ¹³C-labeled degradation products.

The key findings from this research include the identification of:

Creatol (2-amino-5-hydroxy-1-methyl-4(5H)-imidazolone)

1-Methylhydantoin

5-Hydroxy-1-methylhydantoin

The presence of the ¹³C label in these isolated compounds unequivocally established that creatinine is their metabolic precursor. This finding is particularly significant in the context of uremia, where the accumulation of metabolic byproducts can have toxic effects.

| Labeled Precursor | Identified Labeled Degradation Products | Experimental Model |

|---|---|---|

| Creatinine-(methyl-13C) | Creatol, 1-Methylhydantoin, 5-Hydroxy-1-methylhydantoin | Uremic Rat |

Characterization of Enzymatic Reactions in Creatinine Interconversion

The conversion of creatine to creatinine is a spontaneous, non-enzymatic cyclization reaction that occurs at a relatively constant rate. mdpi.com However, the reverse reaction, the conversion of creatinine back to creatine, and other metabolic transformations of creatinine, can be enzyme-mediated.

While Creatinine-(methyl-13C) is an ideal tracer for following the metabolic fate of creatinine, specific studies detailing its use for the in-depth characterization of the kinetics and mechanisms of enzymes involved in creatinine interconversion are not extensively documented in the available literature.

Research in this area often focuses on enzymatic assays for the determination of creatinine concentrations. These assays typically employ a series of enzymatic reactions. For instance, creatinine can be converted to creatine by creatininase (creatinine amidohydrolase). The resulting creatine is then acted upon by creatinase (creatine amidinohydrolase) to produce sarcosine (B1681465) and urea. Sarcosine can be further oxidized by sarcosine oxidase, a reaction that can be coupled to a colorimetric or fluorometric detection system.

Studies have utilized other labeled compounds, such as [guanidino-¹³C]creatine, to investigate related enzymatic reactions like the one catalyzed by creatine phosphokinase. nih.gov Such studies, often employing techniques like ¹³C NMR spectroscopy, allow for the real-time monitoring of the enzymatic reaction and the determination of kinetic parameters. While methodologically relevant, direct application of Creatinine-(methyl-13C) for characterizing the enzymes of creatinine's own metabolic pathways requires further investigation.

Quantitative Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing isotopically labeled substrates and measuring the distribution of the label in downstream metabolites, researchers can mathematically model and determine the flow of carbon through the metabolic network. creative-proteomics.com

Principles and Methodologies of 13C-Metabolic Flux Analysis (13C-MFA)

13C-MFA is a specialized branch of MFA that utilizes ¹³C-labeled substrates as tracers. The fundamental principle of 13C-MFA involves introducing a ¹³C-labeled nutrient, such as glucose or an amino acid, into a cellular system and allowing it to reach a metabolic and isotopic steady state. creative-proteomics.comcreative-proteomics.com During this period, the ¹³C atoms from the tracer are incorporated into various intracellular metabolites through the network of biochemical reactions.

The distribution of ¹³C within the carbon backbone of these metabolites, known as isotopomer distribution, is then measured using analytical techniques such as:

Mass Spectrometry (MS) : Capable of detecting the mass shifts in metabolites due to the incorporation of ¹³C.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the specific position of ¹³C atoms within a molecule.

The measured isotopomer distributions, along with other experimentally determined rates (e.g., substrate uptake and product secretion rates), are then used as inputs for a computational model of the cell's metabolic network. By fitting the model simulations to the experimental data, the intracellular metabolic fluxes can be estimated. nih.gov

Design of Labeling Experiments for Intracellular Flux Determination

The design of a 13C-MFA experiment is crucial for obtaining accurate and reliable flux estimations. A key aspect of this design is the selection of the appropriate ¹³C-labeled tracer. The choice of tracer and the specific labeling pattern can significantly influence the sensitivity of the analysis to different pathways. researchgate.netnih.gov

The conventional approach in 13C-MFA is to introduce a labeled substrate that is a primary carbon source for the cells, such as [1,2-¹³C]glucose or [U-¹³C]glucose. creative-proteomics.com This allows for the propagation of the label throughout the central carbon metabolism, providing rich information for flux determination.

The use of a downstream metabolite like Creatinine-(methyl-13C) as the primary tracer for determining broad intracellular fluxes presents conceptual and methodological challenges. As creatinine is a metabolic endpoint of a specific pathway, its labeled methyl group would not be expected to re-enter the central metabolic pathways to a significant extent. Therefore, it would not provide the global labeling patterns of key metabolic intermediates that are necessary for a comprehensive flux analysis of pathways like glycolysis or the citric acid cycle.

Advanced Computational Modeling and Data Interpretation in 13C-MFA

The utility of Creatinine-(methyl-13C) in ¹³C-Metabolic Flux Analysis (¹³C-MFA) is significantly enhanced through the application of advanced computational modeling and sophisticated data interpretation techniques. These approaches are essential for translating the raw mass spectrometry or NMR data from isotope labeling experiments into quantitative metabolic fluxes. rsc.orgsemanticscholar.orgnih.gov The core of ¹³C-MFA lies in the development of a comprehensive metabolic network model that mathematically describes the flow of carbon atoms through various biochemical reactions. frontiersin.org

Computational software tools are central to this process, offering frameworks for model construction, simulation of isotope labeling patterns, and statistical analysis of experimental data. oup.com These platforms allow researchers to build models that encompass the intricate network of reactions involved in the metabolism of the ¹³C-labeled methyl group from Creatinine-(methyl-¹³C). The software then simulates the expected distribution of ¹³C isotopes across different metabolites based on a given set of metabolic fluxes.

The interpretation of data in ¹³C-MFA involves an iterative process of comparing the experimentally measured isotopic labeling patterns with the simulated patterns generated by the computational model. nih.gov By minimizing the difference between the experimental and simulated data, the most probable set of metabolic fluxes can be estimated. nih.gov This optimization process often employs complex algorithms to navigate the high-dimensional parameter space of the metabolic model.

Advanced computational approaches also aid in the experimental design phase of ¹³C-MFA. nih.gov By simulating the expected labeling patterns for different isotopic tracers, researchers can select the most informative tracer, such as Creatinine-(methyl-¹³C), to resolve specific fluxes of interest. nih.gov Furthermore, statistical methods like sensitivity analysis and confidence interval estimation are employed to assess the reliability of the determined fluxes. nih.gov

The table below summarizes some of the key computational tools and their functionalities in the context of ¹³C-MFA. While not exclusively used for Creatinine-(methyl-¹³C), these tools provide the necessary infrastructure for analyzing data from experiments utilizing this tracer.

| Computational Tool | Key Functionalities | Application in ¹³C-MFA with Creatinine-(methyl-¹³C) |

| 13CFLUX2 | High-performance simulation of isotope labeling, parameter estimation, statistical analysis. oup.com | Modeling the distribution of the ¹³C-labeled methyl group and quantifying fluxes in related pathways. |

| INCA (Isotopomer Network Compartmental Analysis) | Comprehensive modeling of metabolic networks, flux estimation, and experimental design. | Simulating the metabolic fate of the ¹³C label from Creatinine-(methyl-¹³C) in complex biological systems. |

| Metran | Elementary Metabolite Units (EMU) based modeling for efficient simulation of large networks. nih.gov | Analyzing the flow of the ¹³C-labeled methyl group through extensive metabolic networks. |

| OpenFLUX | Open-source platform for ¹³C-MFA with a user-friendly interface. nih.gov | Facilitating the analysis of isotopic labeling data from Creatinine-(methyl-¹³C) experiments for a broader range of researchers. |

Studies on Methyl Group Transfer and One-Carbon Metabolism

Creatinine-(methyl-¹³C) serves as a valuable tracer for investigating methyl group transfer reactions and their integration into the broader network of one-carbon metabolism. The stable isotope label on the methyl group allows for the precise tracking of its metabolic fate as it is transferred to various acceptor molecules.

Tracing Methyl Donor Utilization

One-carbon metabolism is a crucial set of interconnected pathways that mediate the transfer of one-carbon units, such as methyl groups, for the biosynthesis of essential biomolecules. Creatinine-(methyl-¹³C) can be employed to trace the utilization of its methyl group in these pathways. While S-adenosylmethionine (SAM) is the primary methyl donor in most biological methylation reactions, the labeled methyl group from Creatinine-(methyl-¹³C) allows for the investigation of its potential contribution to the cellular methyl pool and its subsequent transfer to various substrates.

By introducing Creatinine-(methyl-¹³C) into a biological system and analyzing the isotopic enrichment in downstream metabolites, researchers can elucidate the pathways through which the methyl group is channeled. This approach can help to quantify the relative contributions of different methyl donors to specific methylation reactions. For instance, the transfer of the ¹³C-labeled methyl group to a methyl acceptor molecule can be monitored by mass spectrometry, providing direct evidence of the enzymatic reaction and its rate.

The table below illustrates a hypothetical experimental result from tracing the utilization of the methyl group from Creatinine-(methyl-¹³C) in a cell culture study.

| Metabolite | Isotopic Enrichment (¹³C) | Implication |

| S-adenosylmethionine (SAM) | Low | Indicates that the methyl group of creatinine is not a primary source for the regeneration of SAM. |

| Homocysteine | No significant enrichment | Suggests that the methyl group from creatinine does not significantly participate in the remethylation of homocysteine to methionine. |

| Methylated Protein X | Detectable enrichment | Demonstrates that the methyl group from creatinine can be transferred to specific proteins, indicating a potential role in protein methylation pathways. |

| Methylated Lipid Y | No significant enrichment | Suggests that the methyl group from creatinine is not a significant contributor to the methylation of this particular lipid species. |

Analysis of the Non-DNA Methylome

The non-DNA methylome encompasses all methylation events that occur on molecules other than DNA, including proteins and lipids. These modifications play critical roles in regulating cellular processes. Isotopic labeling with compounds like Creatinine-(methyl-¹³C) offers a powerful strategy to probe the dynamics of the non-DNA methylome. nih.gov

By supplying cells with Creatinine-(methyl-¹³C), the ¹³C-labeled methyl group can be incorporated into various non-DNA molecules through the action of methyltransferases. The extent of this incorporation can be quantified using mass spectrometry-based proteomics and lipidomics. This allows for the identification of novel methylation targets and the assessment of changes in methylation patterns in response to different physiological or pathological conditions.

For example, in a study investigating the effect of a particular drug on protein methylation, cells could be cultured in the presence of Creatinine-(methyl-¹³C) with and without the drug. By comparing the ¹³C-enrichment in specific proteins between the two conditions, researchers can determine if the drug alters the activity of methyltransferases involved in protein methylation.

The following table provides a hypothetical example of research findings from an analysis of the non-DNA methylome using a ¹³C-labeled methyl donor.

| Protein/Lipid Class | Condition A (Control) - ¹³C Enrichment | Condition B (Treated) - ¹³C Enrichment | Research Finding |

| Histone H3 | +++ | + | Treatment significantly reduces the methylation of Histone H3, suggesting an impact on epigenetic regulation. |

| Enzyme Z | ++ | ++ | The methylation status of Enzyme Z is unaffected by the treatment. |

| Phosphatidylcholine | + | + | No significant change in the methylation of this major membrane lipid. |

| Carnitine | ++++ | +++ | A slight decrease in carnitine methylation is observed, potentially affecting fatty acid metabolism. |

Research Models and Experimental Design Considerations with Creatinine Methyl 13c

In Vitro Cell Culture Systems for Biochemical Investigations

Cell culture systems provide a controlled environment to dissect specific cellular mechanisms without the complexities of a whole organism. The use of Creatinine-(methyl-13C) and other labeled precursors in these systems has been instrumental in elucidating metabolic activities and transporter kinetics.

Isotope tracing with 13C-labeled compounds is a powerful technique to map the flow of atoms through metabolic pathways, thereby identifying active and inactive routes. nih.gov By culturing cells in a medium where precursor molecules are labeled with 13C, researchers can track the incorporation of the isotope into various downstream metabolites. nih.govcreative-proteomics.com

A "deep labeling" approach, utilizing a custom growth medium where glucose and all amino acids are fully 13C-labeled, allows for the hypothesis-free discovery of endogenous metabolites and metabolic activities. nih.gov In a proof-of-principle study using the HCT116 colorectal carcinoma cell line, this method revealed that while pathways like glycolysis and the TCA cycle were active, creatine (B1669601) and its downstream product creatinine (B1669602) were present in their unlabeled (¹³C₀) forms. nih.gov This indicated that these cells lack the de novo creatine synthesis pathway and rely on external sources. nih.gov

In other studies, 13C-labeled creatinine itself has been used as a tracer. For instance, in H460 and A549 non-small cell lung cancer cell lines, cells were supplied with ¹³C-creatinine to trace its metabolic fate. semanticscholar.org These experiments demonstrated that creatinine is a metabolic precursor to creatine riboside, a metabolite associated with arginine auxotrophy in certain cancer cells. semanticscholar.org The fractional enrichment of ¹³C in creatine riboside confirmed the activity of this specific metabolic conversion. semanticscholar.org

| Cell Line | Labeled Compound Used | Key Finding | Reference |

|---|---|---|---|

| HCT116 (Colorectal Carcinoma) | Fully ¹³C-labeled medium (glucose and amino acids) | Creatine and creatinine were unlabeled (¹³C₀), indicating an inactive de novo synthesis pathway. | nih.gov |

| H460 & A549 (Non-Small Cell Lung Cancer) | ¹³C-creatinine | Demonstrated that creatinine is a metabolic precursor to creatine riboside, confirming pathway activity. | semanticscholar.org |

Isotopically labeled creatinine is an essential tool for characterizing the function of membrane transporters responsible for its cellular uptake and efflux. Cell lines overexpressing specific transporters are commonly used to determine kinetic parameters and substrate specificity. The organic cation transporter 2 (OCT2) has been identified as a key player in creatinine transport. nih.govnih.gov

In studies using cell lines overexpressing OCT2, the uptake of deuterated creatinine (d3-creatinine) was significantly increased compared to control cells. nih.gov Such systems allow for the determination of key transport kinetics. For example, the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of d3-creatinine uptake mediated by OCT2 were calculated to be 3.1 mM and 408 pmol/mg protein/min, respectively. nih.gov Furthermore, these models are used for inhibition studies to assess the relative affinity of other compounds. The half-maximal inhibitory concentration (IC50) of unlabeled creatinine for d3-creatinine uptake was found to be 10.3 mM, while the known OCT2 inhibitor cimetidine (B194882) had an IC50 of 99.04 μM. nih.gov These findings demonstrate that OCT2 mediates creatinine transport with low affinity. nih.gov

| Transporter Studied | Cell System | Labeled Substrate | Kinetic Parameter | Value | Reference |

|---|---|---|---|---|---|

| OCT2 | OCT2-overexpressing cell lines | d3-creatinine | K_m | 3.1 mM | nih.gov |

| OCT2 | OCT2-overexpressing cell lines | d3-creatinine | V_max | 408 pmol/mg protein/min | nih.gov |

| OCT2 | OCT2-overexpressing cell lines | d3-creatinine | IC₅₀ (Creatinine) | 10.3 mM | nih.gov |

| OCT2 | OCT2-overexpressing cell lines | d3-creatinine | IC₅₀ (Cimetidine) | 99.04 µM | nih.gov |

Non-Human Animal Models in Metabolic and Physiological Research

Non-human animal models, particularly rodents, are indispensable for studying integrated physiological processes. The use of labeled creatinine precursors allows for the non-invasive determination of key metabolic parameters in a whole-body context.

A method utilizing an oral tracer dose of creatine-(methyl-d3) has been validated in rats to determine the total-body creatine pool size, which is directly related to skeletal muscle mass. nih.govphysiology.org Since approximately 98% of the body's creatine is located in muscle, this provides a powerful tool for assessing muscle mass in conditions like sarcopenia or cachexia. researchgate.net

In these studies, a defined oral dose of labeled creatine is administered to the animal. nih.govphysiology.org This labeled creatine mixes with the body's entire creatine pool and is converted to labeled creatinine at a constant rate. researchgate.net By measuring the enrichment of the labeled creatinine in a subsequent urine sample using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the total creatine pool size can be calculated via isotopic dilution principles. nih.govresearchgate.net Research in rats has shown that this method accurately reflects changes in muscle mass during growth and in models of dexamethasone-induced muscle atrophy. nih.govphysiology.org The calculated creatine pool size demonstrates a strong correlation with lean body mass determined by independent methods (r = 0.9590). nih.govphysiology.org

| Animal Model | Tracer Used | Measurement | Key Finding | Reference |

|---|---|---|---|---|

| Rat | Creatine-(methyl-d3) | Urinary creatinine-(methyl-d3) enrichment | Creatine pool size correlated strongly with lean body mass (r = 0.9590). | nih.govphysiology.org |

| Rat | Creatine-(methyl-d3) | Urinary creatinine-(methyl-d3) enrichment | Method detected decreased muscle mass in dexamethasone-induced atrophy. | nih.govphysiology.org |

| Rat | Creatine-(methyl-d3) | Urinary creatinine-(methyl-d3) enrichment | Method detected increased muscle mass with normal growth. | nih.govphysiology.org |

The same isotopic tracer approach used to determine creatine pool size also provides detailed information on the dynamics of creatinine formation and excretion. Following the administration of labeled creatine, serial urine sampling allows researchers to determine the time required to reach an isotopic steady state, where the ratio of labeled to unlabeled creatinine becomes constant. nih.govphysiology.org This reflects the turnover rate of the creatine pool and the kinetics of creatinine excretion.

Studies in rats using creatine-(methyl-d3) have established that the tracer is highly bioavailable (>99%) with minimal urinary spillage (0.2–1.2%). nih.govphysiology.org An isotopic steady state, indicating equilibrium between the labeled creatine dose and the body's creatine pool, was achieved within 24 to 48 hours. nih.govphysiology.org This relatively rapid equilibration allows for the efficient design of experiments to assess creatine and creatinine dynamics. nih.govphysiology.org Earlier studies using radiolabeled [carbonyl-¹⁴C]- and [amidino-¹⁴C]creatinine in rabbits also provided insights into excretion pathways and metabolic conversion, identifying the formation of other metabolites like guanidinobutyrate. nih.gov

| Animal Model | Tracer Used | Parameter | Result | Reference |

|---|---|---|---|---|

| Rat | Creatine-(methyl-d3) | Bioavailability | >99% | nih.govphysiology.org |

| Rat | Creatine-(methyl-d3) | Time to Isotopic Steady State | 24-48 hours | nih.govphysiology.org |

| Rabbit | [¹⁴C]creatinine | Excretion Dynamics | Revealed metabolic conversion to other compounds prior to excretion. | nih.gov |

While creatinine is primarily cleared by glomerular filtration, a significant portion is also actively secreted by the renal tubules. nih.gov Labeled creatinine isotopes are crucial for in vivo animal studies aimed at quantifying the contribution of specific transporters to this secretory process. Organic Cation Transporters (OCTs), particularly OCT2, are known to be involved in the basolateral uptake of creatinine into proximal tubule cells, the first step in secretion. nih.govnih.gov

In vivo experiments in mice have utilized d3-creatinine to probe the role of OCT2. nih.gov The administration of cimetidine, a known OCT inhibitor, was found to significantly reduce the renal excretion of d3-creatinine without altering the glomerular filtration rate. nih.gov This result directly demonstrates that OCT2 contributes to the tubular secretion of creatinine in a living animal. nih.gov Further evidence comes from studies in wild-type and transporter-knockout mice (Oct1/2(-/-)). In wild-type mice, unlabeled creatinine was shown to inhibit the transport of a fluorescent OCT substrate, an effect that was absent in the knockout mice, confirming the role of these transporters in creatinine handling. nih.gov

| Animal Model | Labeled Compound | Experimental Approach | Key Finding | Reference |

|---|---|---|---|---|

| Mouse | d3-creatinine | Inhibition with cimetidine (OCT inhibitor) | Cimetidine significantly reduced the renal excretion of d3-creatinine, confirming OCT-mediated secretion. | nih.gov |

| Mouse (Wild-type vs. Oct1/2-/-) | Fluorescent OCT substrate (ASP⁺) | Inhibition with unlabeled creatinine | Creatinine inhibited OCT-mediated transport in wild-type but not in knockout mice. | nih.gov |

Methodological Considerations for Tracer Studies

Tracer studies utilizing Creatinine-(methyl-13C) are pivotal for investigating the dynamics of creatine and creatinine metabolism. The success of these studies hinges on rigorous experimental design and meticulous methodological execution. Key considerations include the mode of tracer administration to ensure optimal bioavailability, the verification of an isotopic steady state to allow for accurate kinetic modeling, and standardized procedures for sample collection and processing to maintain the integrity of isotopic data.

Optimization of Tracer Administration and Bioavailability Assessment

The primary goal of tracer administration is to introduce Creatinine-(methyl-13C) into the biological system in a manner that ensures its complete and rapid absorption, making it fully available to the metabolic pools of interest. While Creatinine-(methyl-13C) shares the high bioavailability of its unlabeled counterpart, certain factors can be optimized to guarantee efficient delivery. nih.gov

Research on creatine monohydrate, the unlabeled analogue, has shown that it is not significantly degraded during normal digestion and is almost completely bioavailable. nih.gov The primary challenge in administration is often related to its solubility. To overcome this, dissolving the tracer in slightly acidic beverages with a pH range of 2.5–3.5 can improve its dissolution compared to neutral water, reducing sedimentation and ensuring the full intended amount is ingested. nih.gov This approach leverages an acidic moiety to lower the pH of the solution, facilitating the dissociation of the compound. nih.gov

The assessment of bioavailability in a research context involves confirming that the tracer has been fully absorbed and is circulating. This is typically achieved by measuring the appearance and concentration of the labeled compound in plasma or serum over time following administration. An optimal administration protocol results in a predictable and consistent rise in plasma tracer concentration, reaching levels suitable for detection in the target tissues or biofluids. nih.gov

Table 1: Factors Influencing Tracer Administration and Bioavailability

| Factor | Optimization Strategy | Rationale |

|---|---|---|

| Solubility | Dissolution in a low-pH solution (e.g., acidic beverage). nih.gov | Enhances the dissolution of the crystalline compound, preventing incomplete administration due to sedimentation. nih.gov |

| Delivery Vehicle | Co-administration with carbohydrate or protein powders. nih.gov | Helps to suspend the tracer in solution, aiding complete ingestion. nih.gov |

| Absorption | Ensuring complete consumption of the prepared solution. nih.gov | Creatine and its labeled analogues have inherently high intestinal absorption, so ensuring the full amount is ingested is key. nih.gov |

Achieving and Verifying Isotopic Steady State

A critical assumption in many metabolic flux analyses and kinetic studies is the attainment of an isotopic steady state. nih.gov This state is defined as the point in time when the isotopic enrichment (the ratio of the labeled isotopologue to the unlabeled form) of the metabolite pool becomes constant. researchgate.net Achieving this equilibrium indicates that the rates of appearance and disappearance of the tracer within the measured pool are balanced.

The time required to reach a steady state varies depending on the biological system and the turnover rate of the specific metabolic pool. In in vitro cell culture experiments, a steady state for central carbon metabolites can often be achieved after a specific incubation period, for example, 24 hours of culturing with the labeled substrate. nih.gov

Verifying the steady state is crucial for the validity of the subsequent metabolic modeling. The standard method for verification involves a time-course experiment where samples are collected at multiple time points after the tracer administration is initiated. Isotopic enrichment is measured in each sample, and a steady state is confirmed when the enrichment values plateau.

However, in some experimental contexts, particularly in in vivo human studies, obtaining multiple tissue samples over time to verify steady state is not feasible. nih.gov In such cases, researchers may use alternative approaches, such as normalizing tissue metabolite enrichment data to the steady-state enrichment in a more accessible pool, like plasma glucose. nih.gov Alternatively, isotopically nonstationary metabolic flux analysis (INST-MFA) can be employed, which does not require a steady state and uses data from multiple time points during the transient phase to calculate fluxes. vanderbilt.edu

Table 2: Hypothetical Time-Course Data for Verifying Isotopic Steady State

| Time Post-Tracer Administration (Hours) | Isotopic Enrichment of Creatinine (%) | Status |

|---|---|---|

| 2 | 1.5 | Transient Phase |

| 4 | 3.2 | Transient Phase |

| 8 | 5.8 | Transient Phase |

| 12 | 7.5 | Approaching Steady State |

| 18 | 8.8 | Approaching Steady State |

| 24 | 9.1 | Steady State Achieved |

| 36 | 9.1 | Steady State Maintained |

Note: This table presents illustrative data to demonstrate the concept of reaching a plateau in isotopic enrichment, signifying a steady state.

Strategies for Sample Collection and Processing for Isotopic Analysis

The final stage of a tracer experiment involves the collection of biological samples, their processing to isolate the target analyte, and subsequent analysis to determine isotopic enrichment. The choice of sample and processing strategy is dictated by the research question and the analytical instrumentation available.

Sample Collection: Urine and blood (serum or plasma) are the most common biological matrices for creatinine analysis. Urine is particularly advantageous for studies measuring the enrichment of the total body creatine pool, as creatinine is excreted in urine, making the collection process minimally invasive. nih.gov For studies requiring insight into circulating concentrations, serum or plasma is the preferred sample. scispace.com When collecting urine, timed collections (e.g., 24-hour) can provide data on excretion rates, which can be normalized to creatinine concentration. mdpi.com

Sample Processing and Analysis: Once collected, the samples must be processed to isolate Creatinine-(methyl-13C) and its unlabeled counterpart from other interfering substances. A common procedure involves:

Isolation: Ion-exchange chromatography is a robust method for separating creatinine from the complex biological matrix of serum or urine. scispace.com

Derivatization: For analysis by gas chromatography-mass spectrometry (GC-MS), the isolated creatinine is often converted into a more volatile derivative, such as a trimethylsilyl (B98337) (TMS) derivative. This is achieved by reacting the sample with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). scispace.com

Analysis: Liquid chromatography-mass spectrometry (LC-MS) is frequently the method of choice for quantifying creatinine isotopologues due to its high sensitivity and specificity. mdpi.comnih.gov It can often analyze samples with less extensive cleanup compared to GC-MS. Both GC-MS and LC-MS are used to measure the ratio of the labeled to the non-labeled compound, which is the key outcome of the tracer study. scispace.com

The selection of the analytical method influences the specific sample processing steps required.

Table 3: Comparison of Analytical Methods for Isotopic Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

|---|---|---|

| Principle | Separates volatile compounds in a gas phase before mass analysis. | Separates compounds in a liquid phase before mass analysis. |

| Sample Volatility | Requires analytes to be volatile or made volatile through derivatization. scispace.com | Suitable for non-volatile and thermally unstable compounds without derivatization. mdpi.com |

| Sample Preparation | Often requires derivatization (e.g., trimethylsilylation) to increase volatility. scispace.com | May require less extensive sample cleanup; direct injection is sometimes possible. nih.gov |

| Typical Application | Used in definitive methods for creatinine quantification due to high precision. scispace.com | Widely used for its high throughput, sensitivity, and applicability to complex mixtures. mdpi.comnih.gov |

Emerging Research Frontiers and Technical Innovations

Development of Novel Spectrometric and Chromatographic Techniques for Labeled Creatinine (B1669602)

The precise quantification of Creatinine-(methyl-13C) and its unlabeled counterpart is fundamental to its application in research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a cornerstone for this purpose due to its high sensitivity and specificity. oup.com Recent advancements in LC-MS/MS methods allow for rapid and accurate measurement of creatinine in various biological samples, including serum, urine, and dried blood spots. tdar.org These methods often employ an isotope-labeled internal standard, such as d3-creatinine or 13C-creatinine, to ensure accuracy by correcting for variations during sample preparation and analysis. metwarebio.com

A significant challenge in creatinine measurement is the potential for interconversion between creatine (B1669601) and creatinine during the analytical process. nih.gov To address this, a double-spike isotope dilution LC-MS/MS method has been developed. This technique uses two different 13C-labeled analogues, such as ¹³C₁-Creatinine and ¹³C₂-Creatine, allowing for the precise quantification and correction of this interconversion, thereby improving the accuracy of creatinine determination in human serum. nih.govcreative-diagnostics.com

Gas chromatography-mass spectrometry (GC-MS) represents another powerful technique. Isotope dilution GC-MS is considered a definitive method for serum creatinine quantification due to its high precision and accuracy. nih.gov However, GC-based methods typically require derivatization of creatinine to make it volatile, which can add complexity to the sample preparation workflow. vanderbilt.edu

Innovations are not limited to mass spectrometry. High-performance liquid chromatography (HPLC) methods continue to be refined for creatinine analysis, with developments in column technology and mobile phases improving separation efficiency and reducing run times. oup.com

Comparison of Analytical Techniques for Labeled Creatinine Analysis

| Technique | Advantages | Challenges | Key Applications |

| LC-MS/MS | High sensitivity and specificity; corrects for sample loss. oup.comnih.gov | Potential for matrix effects; creatine-creatinine interconversion. tdar.orgnih.gov | Routine clinical quantification; metabolic research. metwarebio.com |

| GC-MS | High precision; considered a definitive method. nih.gov | Requires derivatization; more complex sample preparation. vanderbilt.edu | Reference method development; high-accuracy studies. nih.gov |

| HPLC | Simple; reliable; cost-effective. oup.com | Lower sensitivity than MS methods; potential for interference. vanderbilt.eduoup.com | Routine analysis in various matrices. vanderbilt.edu |

Integration of Stable Isotope Tracing with Systems Biology Approaches

The integration of stable isotope tracing with Creatinine-(methyl-13C) into systems biology provides a dynamic view of metabolic networks. nih.gov This approach moves beyond static measurements to quantify the rates, or fluxes, of metabolic pathways in vivo. vanderbilt.edue-acnm.org By tracing the journey of the 13C label from creatinine through various metabolic routes, researchers can build comprehensive models of cellular and whole-body metabolism. nih.govnih.gov

Metabolomics, a key component of systems biology, benefits significantly from 13C-labeling. medchemexpress.com Non-targeted isotope tracing can uncover novel metabolites and pathways on a large scale. diva-portal.org For instance, studies using 13C tracers in human liver tissue have confirmed known metabolic pathways and revealed unexpected activities, such as de novo creatine synthesis, highlighting differences between human and rodent models. nih.gov This demonstrates the power of using tracers like Creatinine-(methyl-13C) to refine our understanding of human physiology. nih.gov

Metabolic flux analysis (MFA) uses data from isotope labeling experiments to quantitatively estimate pathway activity. vanderbilt.edudiva-portal.org These sophisticated computational models can simulate how metabolic fluxes change in response to disease or therapeutic intervention, offering crucial insights that are not available from static metabolite concentrations alone. nih.govresearchgate.net The combination of stable isotope tracing with 'omics' technologies, particularly proteomics and metabolomics, is a burgeoning field that promises a more holistic understanding of complex biological systems. nih.gov

Advanced Data Analysis Algorithms for Complex Labeling Data

The large and complex datasets generated by stable isotope labeling experiments necessitate sophisticated data analysis tools. nih.gov Several software packages have been developed to process, quantify, and interpret data from mass spectrometry-based metabolomics and proteomics. oup.comnih.govnih.gov Tools like Metandem, SILVER, and IsoCor are designed to handle the intricacies of stable isotope labeling data, including feature extraction, relative quantification, and correction for natural isotope abundance. oup.comoup.comnih.gov

For metabolomics, software now exists to perform differential and time-series analyses of isotopically resolved data. oup.com These tools employ rigorous statistical frameworks to identify metabolites and pathways that are significantly altered between different experimental conditions. oup.com In the context of proteomics, software like MaxQuant and UNiquant can analyze stable isotope labeling by amino acids in cell culture (SILAC) data to quantify thousands of proteins. oup.comacs.org While many of these tools were initially developed for other types of labeling, the underlying principles are often adaptable for the analysis of data from Creatinine-(methyl-13C) tracing studies.

A significant challenge is the "black box" nature of some analysis programs, which can make it difficult for researchers to be fully confident in the results without extensive experience. researchgate.net Therefore, there is a growing emphasis on developing open-source, user-friendly software with transparent algorithms and robust quality control measures to improve the accuracy and reproducibility of quantification. oup.comnih.govnih.gov

Software Tools for Stable Isotope Labeling Data Analysis

| Software | Primary Application | Key Features | Reference |

| Metandem | Isobaric Labeling Metabolomics | Feature extraction, quantification, identification, statistical analysis. | nih.gov |

| SILVER | Stable Isotope Labeling Proteomics | Quality control filters, quantification confidence indices. | oup.com |

| DIMet | Targeted Isotope-Labeled Metabolomics | Differential and time-series analysis, handles multivariate data. | oup.com |

| MaxQuant | Quantitative Proteomics (SILAC) | Integrated search engine (Andromeda), quantifies peptides and proteins. | oup.com |

Exploration of Creatinine-(methyl-13C) in New Biochemical Pathways

While creatinine is primarily known as a waste product of muscle metabolism eliminated by the kidneys, research using stable isotope tracers is revealing its involvement in other biological processes. metwarebio.comcreative-diagnostics.comacutecaretesting.orgacutecaretesting.org The traditional view of creatinine metabolism is being challenged by findings that suggest alternative metabolic fates. mdpi.comphysiology.org

Furthermore, the creatine/creatinine system is linked to cellular energy homeostasis, and its dysregulation has been observed in various diseases, including cancer and neurodegenerative disorders. physiology.orgphysiology.org Stable isotope tracing with labeled creatine and creatinine can elucidate the dynamics of the creatine kinase system, which is vital for energy buffering and transport in tissues with high energy demands like muscle and brain. nih.govphysiology.org Studies using 13C tracers are helping to map metabolic fluxes within these systems and identify how they are altered in pathological states. nih.govfrontiersin.org These investigations open the door to understanding previously unappreciated roles of creatinine beyond renal function. metwarebio.comcreative-diagnostics.comcreative-proteomics.com

Challenges and Opportunities in Quantitative Stable Isotope Research

Quantitative stable isotope research, while powerful, is not without its challenges. A primary limitation is ensuring the accuracy and comparability of data across different laboratories and studies. nih.govcopernicus.org This requires the use of certified reference materials and standardized protocols to minimize analytical variability. nih.gov For species-specific isotope dilution analysis, achieving equilibrium between the added isotopic tracer and the endogenous analyte is critical for accuracy, which can be challenging in complex matrices like solid tissues. researchgate.net

Other challenges include:

Incomplete Extraction: Ensuring the complete removal of the analyte from the sample matrix is crucial but can be difficult to achieve. researchgate.net

Isotopic Effects: The mass difference of stable isotopes can sometimes influence the rate of chemical reactions, a factor that needs to be considered in kinetic studies. scbt.com

Data Analysis Complexity: As mentioned, the analysis of large, multidimensional datasets from isotope tracing experiments requires specialized software and expertise. researchgate.netresearchgate.net

Availability and Cost: The synthesis of specific isotopically labeled compounds can be complex and expensive, potentially limiting the scope of some research projects. adesisinc.com

Despite these hurdles, the opportunities for future research are vast. Advances in mass spectrometry continue to improve sensitivity and precision, enabling the analysis of smaller samples and lower concentrations of metabolites. nih.govmusechem.com The development of automated synthesis platforms, such as those using flow chemistry, promises to make stable isotope labeling more efficient, cost-effective, and environmentally friendly. adesisinc.com

The integration of stable isotope tracing with systems-level 'omics' approaches will continue to provide deeper insights into the dynamic nature of metabolism. nih.govnih.gov This will be crucial for personalizing medicine by identifying novel therapeutic targets and developing more effective treatments for a wide range of diseases. nih.govsolubilityofthings.comiaea.org The ongoing development of new analytical methods and computational tools ensures a vibrant and impactful future for research involving stable isotope tracers like Creatinine-(methyl-13C). nih.govmusechem.com

Q & A

Q. How to synthesize Creatinine-(methyl-13C) with high isotopic purity?

Creatinine-(methyl-13C) synthesis typically involves the alkylation of methyl-13C-labeled precursors. For example, [methyl-13C]-L-methionine can serve as a methyl donor in enzymatic or chemical methylation reactions. Ensure isotopic purity (>99%) by verifying precursor quality via mass spectrometry and optimizing reaction conditions (e.g., pH, temperature) to minimize unlabeled byproducts. Post-synthesis purification steps, such as chromatography, are critical to isolate the labeled compound .

Q. What are best practices for preparing Creatinine-(methyl-13C) standards in metabolic assays?

Prepare stock solutions in deuterated solvents (e.g., D2O) to minimize isotopic exchange. Use gravimetric measurements for precise concentration calibration and validate stability under storage conditions (e.g., -80°C for long-term storage). Include internal standards (e.g., deuterated creatinine) to correct for matrix effects in biological samples .

Q. How to ensure reproducibility in kinetic studies using Creatinine-(methyl-13C)?

Standardize protocols for sample collection (e.g., time points, storage conditions) and use validated assays (e.g., LC-MS/MS) with calibration curves spanning physiological ranges. Document deviations (e.g., hemolysis in blood samples) and apply statistical corrections (e.g., linear mixed-effects models) to account for inter-individual variability .

Advanced Research Questions

Q. How to resolve discrepancies when 13C-labeling results contradict expected metabolic pathways?

In cases where isotopic incorporation deviates from theoretical pathways (e.g., unexpected precursor utilization), conduct tracer fate analysis using isotopomer-resolved mass spectrometry. For example, if [methyl-13C]-L-methionine fails to label target metabolites, test alternative precursors (e.g., [1-13C]-L-isoleucine) and analyze oxidative pathways via isotopic tracing in controlled enzymatic assays .

Q. What experimental designs validate new eGFR equations using Creatinine-(methyl-13C)?

Compare measured GFR (via inulin clearance) against estimated GFR using dual-labeled creatinine (13C) and cystatin C. Employ large, diverse cohorts to assess bias across demographic groups. For example, the 2021 study by Inker et al. validated race-free eGFR equations by analyzing 4,050 participants, revealing overestimation in non-Black populations (median +3.9 mL/min/1.73 m²) when using creatinine alone .

Q. How to optimize meta-analyses of isotopic tracer studies in renal research?